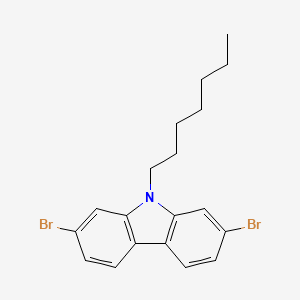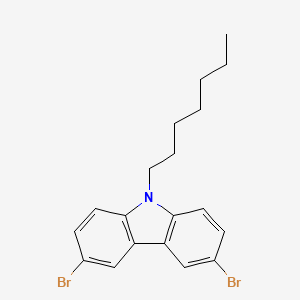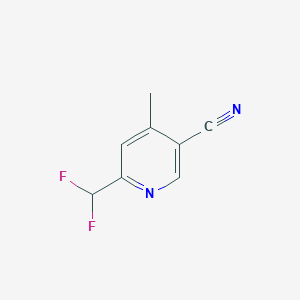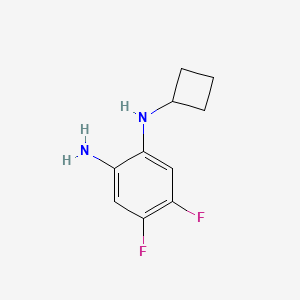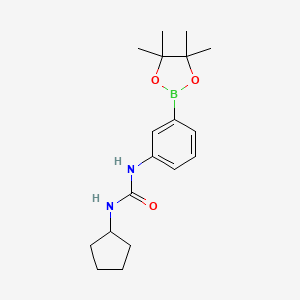![molecular formula C13H24N4 B1436131 N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine CAS No. 2140316-12-5](/img/structure/B1436131.png)
N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine
Descripción general
Descripción
N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine, also known as MPMP, is a novel compound that has gained attention in the scientific community due to its potential applications in drug development. MPMP is a synthetic compound that belongs to the class of pyrrolidine derivatives, which are known to have various biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis and X-Ray Crystal Study : N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine and its derivatives were synthesized and characterized by various methods such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. These compounds exhibited biological activity against breast cancer and microbes, confirming the origin of biological activity in these structures (Titi et al., 2020).
Catalytic Synthesis
- Domino Reactions for Synthesis : The compound was involved in a green, L-proline-catalyzed three-component domino reaction. This process led to the creation of a six-membered ring in a one-pot operation, involving the formation of two C–C and one C–N bonds (Gunasekaran et al., 2014).
Intermediate in Medicinal Chemistry
- Antibiotic Intermediate : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key intermediate in the preparation of premafloxacin, an antibiotic for use against pathogens of veterinary importance. A practical, efficient, and stereoselective process for the preparation of this intermediate was developed (Fleck et al., 2003).
Structural Polymorphism
- Polymorphic Forms and Derived Structures : The paper discusses two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea and the crystal and molecular structures of derived 2-aminothiazoles. These polymorphic forms exhibit distinctly different intermolecular hydrogen bonding patterns and provide insights into molecular interactions (Böck et al., 2020).
Biological and Material Applications
- Nitrogen-Containing Heterocyclic Compounds : The compound is part of a larger group of nitrogen-containing compounds, which are structural components of pharmaceuticals and agrochemicals due to their high biological activities. Pyridine bases, pyrazines, pyrrole, and other related compounds are used in various applications including herbicides, insecticides, vitamins, pharmaceuticals, adhesives, and electroconductive polymers (Higasio & Shoji, 2001).
Propiedades
IUPAC Name |
N-methyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4/c1-11(2)8-17-10-12(6-15-17)9-16(3)13-4-5-14-7-13/h6,10-11,13-14H,4-5,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPDPRIPCBMCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CN(C)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



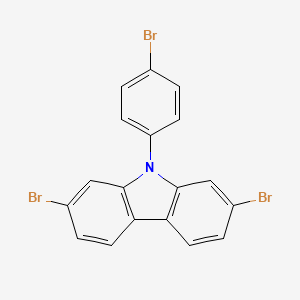
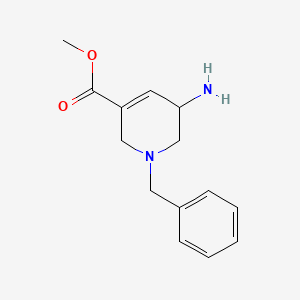
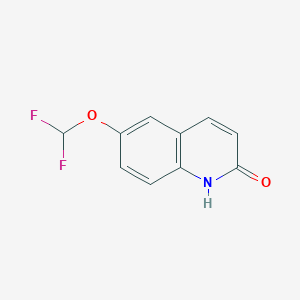
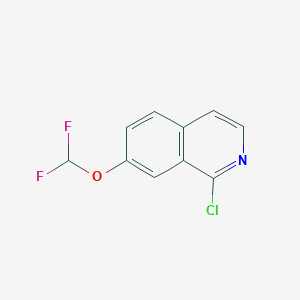
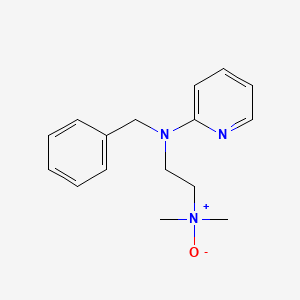
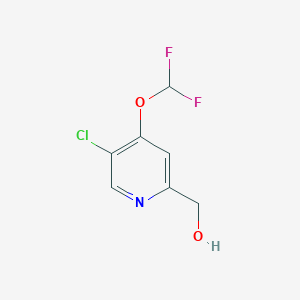
![Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one](/img/structure/B1436060.png)
